molecular formula C10H18N2O3S B6156486 tert-butyl 2-carbamothioylmorpholine-4-carboxylate CAS No. 1260670-75-4

tert-butyl 2-carbamothioylmorpholine-4-carboxylate

Cat. No. B6156486
CAS RN: 1260670-75-4
M. Wt: 246.3
InChI Key:
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Description

Tert-butyl 2-carbamothioylmorpholine-4-carboxylate (TBMC) is a compound belonging to the morpholine family of organic compounds. It is a synthesized compound that has numerous applications in scientific research, as well as potential future uses. TBMC is a colorless, odorless, and slightly water-soluble compound that is synthesized from two starting materials, namely, 2-bromo-4-methylmorpholine and tert-butyl chloroformate.

Scientific Research Applications

Tert-butyl 2-carbamothioylmorpholine-4-carboxylate has numerous scientific research applications. It has been used in studies of enzyme kinetics, as a substrate for the determination of enzyme activity, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of complex organic compounds, such as peptides and nucleotides. In addition, tert-butyl 2-carbamothioylmorpholine-4-carboxylate has been used in studies of protein-protein interactions, in the study of drug-target interactions, and in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamothioylmorpholine-4-carboxylate is not yet fully understood. However, it is believed to act by binding to certain proteins in the body and modulating their activity. It has been shown to interact with certain enzymes, such as cytochrome P450, and to modulate their activity. In addition, tert-butyl 2-carbamothioylmorpholine-4-carboxylate has been shown to interact with certain proteins involved in signal transduction pathways, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-carbamothioylmorpholine-4-carboxylate are not yet fully understood. However, it has been shown to modulate the activity of certain enzymes, such as cytochrome P450, and to interact with certain proteins involved in signal transduction pathways, such as G-protein coupled receptors. In addition, tert-butyl 2-carbamothioylmorpholine-4-carboxylate has been shown to interact with certain proteins involved in the regulation of cell proliferation and differentiation, such as transcription factors.

Advantages and Limitations for Lab Experiments

The main advantages of using tert-butyl 2-carbamothioylmorpholine-4-carboxylate in laboratory experiments are its low toxicity and its ability to modulate the activity of certain proteins and enzymes. In addition, tert-butyl 2-carbamothioylmorpholine-4-carboxylate is relatively easy to synthesize and is relatively inexpensive. The main limitation of tert-butyl 2-carbamothioylmorpholine-4-carboxylate is that its mechanism of action is not yet fully understood, so its effects may not be predictable.

Future Directions

There are several potential future directions for tert-butyl 2-carbamothioylmorpholine-4-carboxylate research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and drug delivery. In addition, further research could be done to explore its potential applications in gene therapy and gene editing. Finally, further research could be done to explore its potential applications in the development of new materials and in the field of nanotechnology.

Synthesis Methods

The synthesis of tert-butyl 2-carbamothioylmorpholine-4-carboxylate involves a two-step process in which the starting materials, 2-bromo-4-methylmorpholine and tert-butyl chloroformate, are reacted in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is carried out in a flask that is heated to around 70 °C and stirred for 1-2 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The resulting product is a colorless, odorless, and slightly water-soluble compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-carbamothioylmorpholine-4-carboxylate involves the reaction of tert-butyl 2-amino-4-carboxylate with carbon disulfide to form tert-butyl 2-carbamothioyl-4-carboxylate, which is then reacted with morpholine to form tert-butyl 2-carbamothioylmorpholine-4-carboxylate.", "Starting Materials": [ "tert-butyl 2-amino-4-carboxylate", "carbon disulfide", "morpholine" ], "Reaction": [ "Step 1: React tert-butyl 2-amino-4-carboxylate with carbon disulfide in the presence of a base such as potassium carbonate to form tert-butyl 2-carbamothioyl-4-carboxylate.", "Step 2: React tert-butyl 2-carbamothioyl-4-carboxylate with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form tert-butyl 2-carbamothioylmorpholine-4-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1260670-75-4

Product Name

tert-butyl 2-carbamothioylmorpholine-4-carboxylate

Molecular Formula

C10H18N2O3S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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